2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide
Description
2-((4-Butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide is a sulfonamide-containing heterocyclic compound featuring a 1,2,4-thiadiazine ring fused to a benzene moiety. The structure includes a butyl substituent at the 4-position of the thiadiazine ring and a thioether-linked acetamide group with an isopentyl (3-methylbutyl) chain. This compound is part of a broader class of sulfur- and nitrogen-containing heterocycles, which are often explored for their pharmacological properties, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c1-4-5-12-21-15-8-6-7-9-16(15)26(23,24)20-18(21)25-13-17(22)19-11-10-14(2)3/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZKSHJGPMYVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide typically involves multiple steps:
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Formation of the Benzothiadiazine Core: : The initial step involves the synthesis of the benzothiadiazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur and nitrogen sources, such as thiourea and aniline derivatives.
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Introduction of the Butyl Group: : The butyl group is introduced via alkylation reactions. This step often requires the use of alkyl halides and strong bases to facilitate the substitution reaction.
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Oxidation to Form the Dioxide: : The oxidation of the benzothiadiazine core to form the 1,1-dioxide is typically carried out using oxidizing agents like hydrogen peroxide or peracids.
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Thioether Formation: : The thioether linkage is formed by reacting the benzothiadiazine dioxide with a suitable thiol compound under mild conditions.
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Acetamide Formation: : The final step involves the acylation of the thioether intermediate with an isopentylamine derivative to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo further oxidation reactions, potentially modifying the sulfur or nitrogen atoms in the benzothiadiazine ring.
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Reduction: : Reduction reactions can target the dioxide moiety, converting it back to the parent benzothiadiazine.
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Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding benzothiadiazine.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against resistant strains of Mycobacterium tuberculosis. The mechanism involves the inhibition of β-class carbonic anhydrases (CAs), which play a crucial role in the pathogen's physiological processes. Studies have shown that effective inhibitors can disrupt the growth of resistant strains that do not respond to standard treatments like rifampicin and isoniazid.
Neuroprotective Effects
Another area of application is in neuroprotection. Compounds with similar structures have been evaluated for their ability to inhibit histone deacetylase 6 (HDAC6), an enzyme implicated in neurodegenerative diseases. The inhibition of HDAC6 can lead to increased levels of acetylated proteins, promoting neuronal survival and function .
Anti-Diabetic Properties
The compound's structural similarity to other biologically active molecules suggests potential applications in diabetes management. Preliminary studies indicate that it may interact with metabolic pathways involved in glucose regulation, making it a candidate for further investigation as an anti-diabetic agent.
Case Studies
Mechanism of Action
The mechanism by which 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form stable interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural analogues differ primarily in the substituents on the thiadiazine ring and the acetamide side chain. Key comparisons include:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Sulfonamide groups (1,1-dioxide) resist oxidative metabolism, unlike ester-containing analogues in (e.g., I-6230), which are prone to hydrolysis .
Key Research Findings and Data Tables
Table 1: Comparative Spectral Data of Thione-Containing Analogues
Biological Activity
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and implications of this compound based on available research.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo[e][1,2,4]thiadiazine core linked to a thio group and an isopentyl acetamide moiety. Its molecular formula is , with a molecular weight of approximately 435.6 g/mol. The presence of multiple functional groups suggests diverse reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the thiadiazine ring and subsequent functionalization to introduce the isopentylacetamide side chain. The reaction conditions are critical for obtaining high-purity products and often require careful monitoring of temperature and solvents.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole and thiadiazine are known to inhibit the growth of various bacterial strains. Preliminary studies suggest that this compound may also possess similar properties, making it a candidate for further investigation in antimicrobial drug development .
Anti-inflammatory Effects
Compounds containing thiadiazine rings have been associated with anti-inflammatory activities. The mechanism is likely related to the inhibition of specific enzymes involved in inflammatory pathways. This suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
A review of literature reveals several case studies focusing on related compounds:
These findings highlight the potential biological significance of compounds structurally related to this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide?
- Methodology : The compound’s synthesis likely involves multi-step reactions starting from benzo[e][1,2,4]thiadiazine precursors. Key steps include thiolation (e.g., using 2-mercapto intermediates) and subsequent coupling with N-isopentylacetamide via nucleophilic substitution. Solvent selection (e.g., dry acetone or DMF) and catalysts (e.g., K₂CO₃ for deprotonation) significantly influence yield .
- Validation : Confirm purity via melting point analysis, IR spectroscopy (to verify S=O and C=O stretches), and ¹H/¹³C NMR for structural elucidation .
Q. How can structural modifications of the benzo[e][1,2,4]thiadiazine core influence physicochemical properties?
- Experimental Design : Substitute the 4-butyl group with alkyl/aryl variants (e.g., 4-methyl or 4-chlorophenyl) and compare logP, solubility, and thermal stability. Use computational tools (e.g., DFT) to predict electronic effects .
- Data Analysis : Correlate substituent electronegativity with changes in dipole moment and bioavailability. For example, electron-withdrawing groups may enhance metabolic stability .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential biological activity?
- Hypothesis Testing : The 1,1-dioxide moiety and thioacetamide linker may act as hydrogen-bond acceptors/donors, enabling interactions with enzyme active sites (e.g., kinases or phosphatases). Molecular docking studies (similar to 9c in ) can predict binding affinities .
- Contradiction Resolution : If in vitro activity contradicts computational predictions, re-evaluate protonation states or solvation effects using MD simulations .
Q. How do crystallographic data and DFT calculations align for this compound’s conformational stability?
- Methodology : Perform X-ray crystallography to resolve the 3D structure, focusing on dihedral angles between the benzothiadiazine and acetamide moieties. Compare with DFT-optimized geometries (B3LYP/6-31G* level) to assess intramolecular interactions .
- Data Interpretation : Deviations >0.5 Å in bond lengths may indicate crystal packing effects or limitations in basis set selection .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Triangulation Approach : Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For instance, discrepancies in IC₅₀ values may arise from off-target effects in cell-based models .
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Methodological Challenges and Solutions
Q. How to optimize reaction conditions for scale-up without compromising purity?
- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent polarity (e.g., toluene vs. DMSO), and catalyst loading (e.g., 5–20 mol% K₂CO₃). Monitor yield and impurity profiles via HPLC .
- Case Study : achieved 91% yield for a structurally analogous compound using ethanol recrystallization—a transferable protocol .
Q. What analytical techniques best characterize degradation products under accelerated stability testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
